1,4-Diethylbenzene

説明

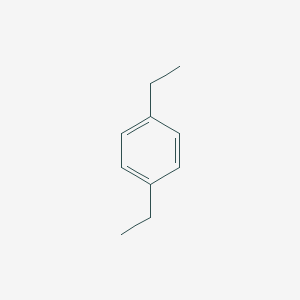

1,4-Diethylbenzene (1,4-DEB), a para-substituted aromatic compound with two ethyl groups, is structurally characterized by its symmetrical substitution pattern. It is synthesized via the ethylation of ethylbenzene using ethanol, ethylene, or diethyl carbonate as alkylating agents, often catalyzed by shape-selective zeolites like ZSM-5 to enhance para-selectivity . Industrially, 1,4-DEB is a precursor for divinylbenzene, a critical cross-linking agent in polystyrene production, and serves as a de-sorbent in the separation of p-xylene from C8 aromatic mixtures . It occurs naturally in plants such as Nicotiana tabacum and Marsilea quadrifolia and has been identified in fungal metabolites from Penicillium species . Toxicological studies report neurophysiological deficits in rats upon inhalation, including altered motor/sensory nerve conduction velocities and brainstem auditory evoked potentials .

特性

IUPAC Name |

1,4-diethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNHSQKRULAAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026711 | |

| Record name | 1,4-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [CHEMINFO] | |

| Record name | Benzene, 1,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183.7 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

55 °C, 132 °F (55 °C) (Closed cup) | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 24.8 mg/l @ 25 °C. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8620 @ 20 °C/4 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.06 [mmHg], 1.03 mm Hg @ 25 °C | |

| Record name | 1,4-Diethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2819 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

UNREACTED BENZENE, SPENT ALUMINUM CHLORIDE AND ETHYLBENZENE ARE IMPURITIES OF THE FRIEDEL-CRAFTS REACTION. /ETHYLBENZENES/, Impurities of production are propyl- and butyl-benzenes. /Diethylbenzenes/, Ethyl-, triethyl-, and higher polyethylbenzenes are impurities of the Friedel-Crafts alkylation process. /Diethylbenzenes/ | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

105-05-5 | |

| Record name | 1,4-Diethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PSM16X42D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-42.83 °C | |

| Record name | 1,4-DIETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Reaction Mechanism and Byproduct Formation

The reaction proceeds via Friedel-Crafts alkylation, typically catalyzed by acidic agents like aluminum chloride (AlCl₃) or zeolites. The primary step generates ethylbenzene:

Subsequent ethylene addition produces diethylbenzene:

This method inherently yields a mixture of ortho-, meta-, and para-diethylbenzene, necessitating costly separation processes.

Limitations and Industrial Challenges

-

Low Para Selectivity : Conventional catalysts favor thermodynamic products, resulting in <40% para-diethylbenzene.

-

Corrosive Catalysts : Homogeneous catalysts like AlCl₃ pose equipment corrosion and environmental hazards.

-

Byproduct Management : Transalkylation units are often integrated to recycle diethylbenzene into ethylbenzene:

Ethylbenzene Transalkylation

Transalkylation serves dual purposes: recycling diethylbenzene byproducts and optimizing ethylbenzene production. This equilibrium-driven process employs acidic zeolites or metal-supported catalysts.

Selective Catalytic Ethylation Using Ethanol

Recent advancements focus on enhancing para selectivity through modified zeolite catalysts. A patented method (US20140171711A1) exemplifies this approach, utilizing ethanol as an alkylating agent and a tailored ZSM-5 catalyst.

Catalyst Preparation and Modification

Reaction Optimization

Table 1: Performance of Silylated ZSM-5 in Para-Diethylbenzene Synthesis

| Temperature (°C) | Ethylbenzene Conversion (%) | Para Selectivity (%) |

|---|---|---|

| 300 | 52 | 93 |

| 350 | 58 | 89 |

| 400 | 64 | 84 |

Data sourced from patent examples highlight the inverse relationship between temperature and selectivity, with 300°C optimal for para-diethylbenzene yield.

Advantages Over Traditional Methods

-

Environmentally Benign : Avoids corrosive acids, reducing waste and equipment costs.

-

Ethanol Utilization : Leverages renewable feedstocks, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

Table 2: Key Metrics Across Synthesis Routes

| Method | Catalysts | Para Selectivity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| Benzene Alkylation | AlCl₃, Zeolites | 30–40 | Ortho, Meta | High |

| Transalkylation | H-ZSM-5 | 20–30 | Ethylbenzene | Moderate |

| Catalytic Ethylation | Modified ZSM-5 | 90–94 | Water | Emerging |

The catalytic ethanol method surpasses traditional routes in selectivity and sustainability but requires further optimization for energy efficiency and catalyst longevity .

化学反応の分析

1,4-Diethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Dehydrogenation: This compound can be dehydrogenated to form divinylbenzene, which is used in the production of crosslinked polystyrene.

科学的研究の応用

1,4-Diethylbenzene has several applications in scientific research and industry:

Solvent: It is used as a solvent in organic synthesis and chemical reactions.

Heat Transfer Fluid: It is used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid.

Production of Divinylbenzene: It is dehydrogenated to produce divinylbenzene, which is used in the production of crosslinked polystyrene.

作用機序

The mechanism of action of 1,4-diethylbenzene primarily involves its participation in electrophilic aromatic substitution reactions. The ethyl groups on the benzene ring activate the ring towards electrophilic attack, making it more reactive than benzene itself. The molecular targets and pathways involved include the formation of sigma complexes (benzenium ions) during the substitution reactions .

類似化合物との比較

Comparison with Structural Isomers

1,2-Diethylbenzene and 1,3-Diethylbenzene

1,4-DEB is one of three isomers of diethylbenzene (DEB). Key differences among the isomers include:

- Synthesis and Selectivity : Ethylation reactions produce a mixture of all three isomers. ZSM-5 catalysts exploit pore geometry to favor 1,4-DEB due to its linear para configuration .

Comparison with Other Para-Substituted Aromatic Compounds

1,4-Dimethylbenzene (p-Xylene)

p-Xylene’s smaller methyl groups reduce steric hindrance, enhancing reactivity in oxidation reactions (e.g., terephthalic acid synthesis).

1,4-Dimethoxybenzene

| Property | 1,4-DEB | 1,4-Dimethoxybenzene |

|---|---|---|

| Substituents | Ethyl groups | Methoxy groups |

| Polarity | Non-polar | Polar |

| Applications | Industrial monomer | Antioxidant, fragrance |

Methoxy groups increase electron density on the ring, making 1,4-dimethoxybenzene more reactive in electrophilic substitutions compared to 1,4-DEB .

1,4-Di-tert-butylbenzene

| Property | 1,4-DEB | 1,4-Di-tert-butylbenzene |

|---|---|---|

| Substituent Size | Ethyl (smaller) | tert-Butyl (bulkier) |

| Steric Hindrance | Moderate | High |

| Applications | Polymer precursor | Stabilizer, ligand |

Bulkier tert-butyl groups hinder crystallization and enhance solubility in non-polar solvents, unlike 1,4-DEB .

生物活性

1,4-Diethylbenzene (CAS No. 105-05-5) is an aromatic hydrocarbon that is structurally related to ethylbenzene and is primarily used in the production of various industrial chemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

This compound has the molecular formula and is characterized by its two ethyl groups attached to a benzene ring. It is a colorless liquid at room temperature with a distinct odor.

Acute Toxicity

A study conducted following OECD Test Guideline 401 assessed the acute toxicity of this compound in rats. The results indicated no mortality at doses up to 2,000 mg/kg, although decreased spontaneous motor activity was observed. Clinical signs included lacrimation in one female rat, but no significant macroscopic changes were recorded post-examination .

Repeated Dose Toxicity

In a combined repeated dose and reproductive/developmental toxicity study (OECD TG 422), rats were administered varying doses (0, 100, 300, and 1,000 mg/kg/day). The study found that at higher doses (750 mg/kg/day for females), there were increases in liver and kidney weights along with histopathological changes such as swelling of liver cells. However, reproductive parameters including mating, fertility, and estrous cycles were unaffected .

Genotoxicity

This compound showed no genotoxic effects in bacterial assays or chromosomal aberration tests conducted in vitro. This suggests a low potential for DNA damage or mutation induction .

Aquatic Toxicity

The compound's environmental toxicity was assessed through various tests:

- Fish : 96-hour LC50 = 1.8 mg/L

- Daphnia : 24-hour EC50 = 32 mg/L; long-term NOEC = 0.93 mg/L

- Algae : 72-hour EC50 = 29 mg/L

These findings indicate that while acute toxicity is significant, the chronic effects on aquatic organisms are relatively low when compared to other pollutants .

Summary of Findings

| Parameter | Value |

|---|---|

| Acute Toxicity (Rats) | No deaths at 2,000 mg/kg |

| Repeated Dose NOEL | Males: 30 mg/kg/day |

| Females: 150 mg/kg/day | |

| Fish LC50 | 1.8 mg/L |

| Daphnia EC50 | 32 mg/L |

| Algae EC50 | 29 mg/L |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 1,4-diethylbenzene in synthetic samples?

- Methodological Answer : Supercritical fluid chromatography (SFC) coupled with the Taylor-Aris method is effective for purity analysis. This technique measures binary diffusion coefficients at infinite dilution in supercritical CO₂ under varying temperatures (313.16–333.16 K) and pressures (15.0–35.0 MPa). For example, diffusion coefficients of this compound in CO₂ range from 1.2 × 10⁻⁸ m²/s (313.16 K, 15 MPa) to 3.5 × 10⁻⁸ m²/s (333.16 K, 35 MPa) .

Q. What are the critical physicochemical properties of this compound for laboratory handling?

- Key Properties :

- Molecular Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- Density : 0.862 g/mL at 25°C

- Thermodynamic Data :

| Property | Value (25°C) | Reference |

|---|---|---|

| Vapor Pressure | 0.15 kPa | |

| Viscosity | 0.78 mPa·s | |

| Thermal Conductivity | 0.13 W/m·K |

Advanced Research Questions

Q. How do co-eluting isomers (e.g., 1,2-diethylbenzene) complicate biodegradation studies of this compound, and what analytical strategies mitigate this?

- Challenge : Co-elution of isomers during gas chromatography (GC) or liquid chromatography (LC) can lead to inaccurate quantification. For instance, 1,4- and 1,2-diethylbenzene isomers are often inseparable, requiring advanced separation techniques .

- Solutions :

- Use chiral stationary phases or two-dimensional GC (GC×GC) for isomer resolution.

- Validate methods with isotopically labeled standards (e.g., deuterated analogs) to confirm peak assignments .

Q. What experimental designs are optimal for assessing neurotoxic effects of this compound in rodent models?

- Methodology :

- Inhalation Exposure : Rats exposed to 500–1,000 ppm of this compound for 8–12 weeks.

- Electrophysiological Endpoints :

Q. How do temperature and pressure influence the diffusion behavior of this compound in supercritical CO₂?

- Data from SFC Studies :

| Temperature (K) | Pressure (MPa) | Diffusion Coefficient (×10⁻⁸ m²/s) |

|---|---|---|

| 313.16 | 15 | 1.2 |

| 313.16 | 35 | 2.8 |

| 333.16 | 15 | 2.0 |

| 333.16 | 35 | 3.5 |

- Trend : Diffusion coefficients increase with temperature and pressure, critical for optimizing industrial extraction processes .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they inform toxicity models?

- Findings :

- Urinary metabolites in rats include hydroxylated derivatives (e.g., 4-ethylphenol) and glucuronide conjugates, suggesting hepatic cytochrome P450-mediated oxidation .

- Key Enzymes : CYP2E1 and CYP2B1 are implicated in primary metabolism, with secondary detoxification via glutathione conjugation .

Notes on Data Reliability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。